molecular formula C14H12FN3O2S B3134243 N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide CAS No. 400078-09-3

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide

Cat. No. B3134243
CAS RN: 400078-09-3
M. Wt: 305.33 g/mol
InChI Key: BFANBXXDNZZURP-UHFFFAOYSA-N
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Description

    N-(1H-1,3-benzimidazol-2-ylmethyl) : This part of the molecule contains a benzimidazole ring, which is a heterocyclic compound. The benzimidazole moiety has been extensively studied due to its diverse applications and intriguing biological activities .

Synthesis Analysis

  • Formation of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

    • This step likely involves nucleophilic aromatic substitution reactions .
  • Conversion to 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

    • Thiosemicarbazones are versatile compounds with various biological activities .

Molecular Structure Analysis

The molecular structure of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide can be elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

DNA Interaction and Staining

  • The synthetic dye Hoechst 33258, a bis-benzimidazole derivative, strongly binds to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction facilitates its widespread use as a fluorescent DNA stain in cellular and molecular biology, including chromosome and nuclear staining, and flow cytometry applications. Such dyes are crucial for understanding cellular structures and functions, as well as for diagnostic purposes in research and medical labs (Issar & Kakkar, 2013).

Chemical Variability and Complex Formation

  • Benzimidazole derivatives, such as the subject of this query, exhibit a fascinating range of chemical properties and have the potential to form complex compounds with significant biological and electrochemical activities. Their variability in chemistry underlines their importance in the development of novel materials and therapeutic agents (Boča, Jameson, & Linert, 2011).

Antitumor and Anticancer Applications

  • Benzimidazole anthelmintics, structurally related to the query compound, have shown potential as anticancer agents. Their mechanisms include disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and anti-angiogenesis. This underscores the broader potential of benzimidazole derivatives in cancer therapy, extending their use beyond antiparasitic treatments (Son, Lee, & Adunyah, 2020).

Fungicide Mechanism and Biological Impact

  • As fungicides and anthelmintic drugs, benzimidazoles like N-(1H-1,3-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide inhibit microtubule assembly by binding to tubulin. This specific interaction provides insights into fungal cell biology and the potential for developing targeted treatments against fungal infections (Davidse, 1986).

Repurposing for Cancer Therapy

  • The exploration of benzimidazole anthelmintics as anticancer drugs highlights the versatility of this chemical class. By interfering with key cellular processes, these compounds exhibit potent anticancer activities and suggest a promising avenue for drug repurposing and development in oncology (Nath et al., 2020).

Central Nervous System Potential

  • Research into converting benzimidazoles into more potent CNS drugs reveals the therapeutic potential of this class of compounds for treating neurological disorders. Their effects on neurotransmitters and ion channels suggest opportunities for developing novel treatments for CNS diseases (Saganuwan, 2020).

Future Directions

: Turki Ubeid, M., Khamees Thabet, H., & Abu Shuheil, M. Y. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1273. DOI: 10.3390/M1273

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c15-10-5-7-11(8-6-10)21(19,20)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFANBXXDNZZURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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